molecular formula C4H8BrClO2S B8438193 4-Bromobutane-1-sulfonyl chloride

4-Bromobutane-1-sulfonyl chloride

Cat. No. B8438193
M. Wt: 235.53 g/mol
InChI Key: ASZCXEVXMGCGRE-UHFFFAOYSA-N
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Patent
US06500818B1

Procedure details

4-Bromo-1-butane sulfonic acid sodium salt (1.25 g) was added to thionyl chloride (12.5 mL) with stirring under nitrogen. The reaction was heated under reflux for 3 h, cooled, and concentrated under reduced pressure. The residue was then diluted with diethyl ether, washed with water, dried, filtered and concentrated under reduced pressure to afford 760 mg of a 7:3 mixture of desired product and the 4-chloro analog (instead of the 4-bromo). 1H NMR (300 MHz, CDCl3) δ3.70 (t, 2H), 3.46 (t, 2H), 2.25 (m, 2H), 2.09 (m, 2H).
Name
4-Bromo-1-butane sulfonic acid sodium salt
Quantity
1.25 g
Type
reactant
Reaction Step One
Quantity
12.5 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[Na+].[Br:2][CH2:3][CH2:4][CH2:5][CH2:6][S:7]([O-:10])(=O)=[O:8].S(Cl)([Cl:13])=O>>[Br:2][CH2:3][CH2:4][CH2:5][CH2:6][S:7]([Cl:13])(=[O:10])=[O:8] |f:0.1|

Inputs

Step One
Name
4-Bromo-1-butane sulfonic acid sodium salt
Quantity
1.25 g
Type
reactant
Smiles
[Na+].BrCCCCS(=O)(=O)[O-]
Name
Quantity
12.5 mL
Type
reactant
Smiles
S(=O)(Cl)Cl

Conditions

Stirring
Type
CUSTOM
Details
with stirring under nitrogen
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 3 h
Duration
3 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
ADDITION
Type
ADDITION
Details
The residue was then diluted with diethyl ether
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
to afford

Outcomes

Product
Name
Type
product
Smiles
BrCCCCS(=O)(=O)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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